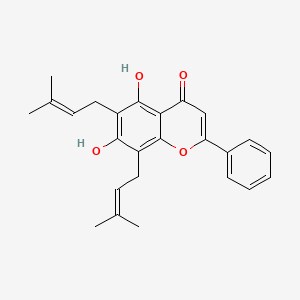
6,8-Di-DMA-chrysin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-DMA-chrysin involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 6,8-Di-DMA-chrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The prenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the prenyl groups under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
科学研究应用
Chemistry: 6,8-Di-DMA-chrysin is used as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential to modulate cellular signaling pathways. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a candidate for anticancer drug development .
Medicine: The compound’s anti-inflammatory and antioxidant properties are being investigated for therapeutic applications in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: this compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant effects .
作用机制
6,8-Di-DMA-chrysin exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways involved in apoptosis, oxidative stress, and inflammation. For example, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, it activates the caspase cascade, leading to programmed cell death in cancer cells .
相似化合物的比较
Chrysin: The parent compound of 6,8-Di-DMA-chrysin, known for its anti-inflammatory and anticancer properties.
Luteolin: Another flavonoid with similar biological activities, including antioxidant and anti-inflammatory effects.
Apigenin: A flavonoid with anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness: this compound is unique due to the presence of prenyl groups at positions 6 and 8, which enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, chrysin .
属性
CAS 编号 |
50678-89-2 |
|---|---|
分子式 |
C25H26O4 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
InChI 键 |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
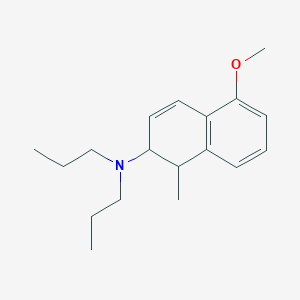
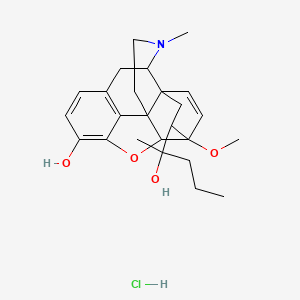
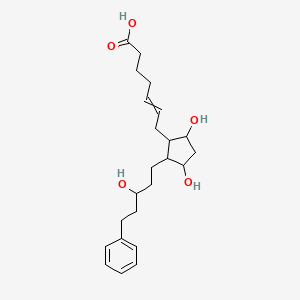
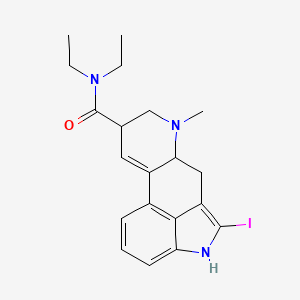

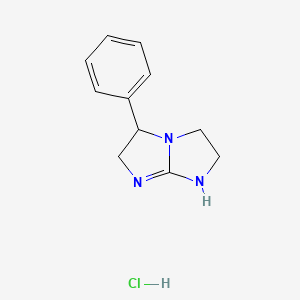
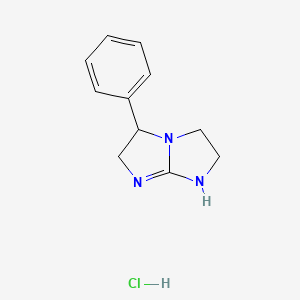
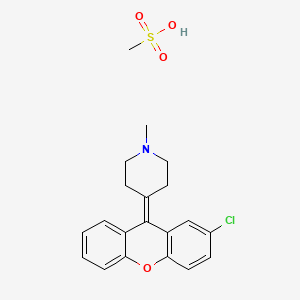
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
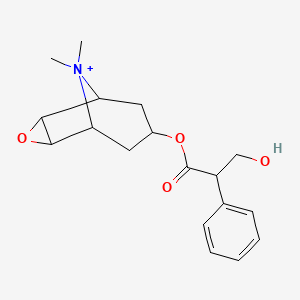
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
